2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S and a molecular weight of 253.64 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting with the nitration of a fluorinated methylbenzene derivative. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid . The resulting nitro compound is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine, nitro, and sulfonyl chloride) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), acids (e.g., sulfuric acid), and other electrophiles.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the sulfonyl chloride group.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives and other substituted benzene compounds.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those involving sulfonamide and sulfonate ester functionalities.
Material Science: It is employed in the synthesis of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to electrophilic aromatic substitution, while the sulfonyl chloride group is reactive towards nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
- 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride
Uniqueness
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and chemical properties. The presence of both fluorine and nitro groups enhances its electrophilic nature, making it particularly useful in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)3-6(7(4)9)15(8,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIIDYYCXNRFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.